Fmoc-D-Phe(3-CH2NHBoc)-OH
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Overview
Description
Fmoc-L-3-Aminomethylphe(Boc) is a protected amino acid derivative used extensively in peptide synthesis. The compound consists of a fluorenylmethyloxycarbonyl (Fmoc) group protecting the amino terminus and a tert-butyloxycarbonyl (Boc) group protecting the side chain amine. This dual protection allows for selective deprotection and incorporation into peptide chains without unwanted side reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-L-3-Aminomethylphe(Boc) typically involves the following steps:
Protection of the Amino Group: The amino group of L-3-Aminomethylphenylalanine is protected using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in aqueous dioxane.
Protection of the Side Chain Amine: The side chain amine is protected using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a suitable base.
Industrial Production Methods
Industrial production of Fmoc-L-3-Aminomethylphe(Boc) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactions using industrial reactors.
Purification: Techniques such as crystallization, chromatography, and recrystallization to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
Fmoc-L-3-Aminomethylphe(Boc) undergoes several types of reactions:
Deprotection Reactions: Removal of the Fmoc group using bases like piperidine.
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents such as HBTU or DIC.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) for Fmoc removal.
Coupling: HBTU or DIC in the presence of a base like N-methylmorpholine (NMM).
Major Products
Deprotected Amino Acid: After Fmoc removal, the free amino group is available for further reactions.
Peptide Chains: Formed through successive coupling reactions.
Scientific Research Applications
Chemistry
Fmoc-L-3-Aminomethylphe(Boc) is used in solid-phase peptide synthesis (SPPS) to create custom peptides with specific sequences and functionalities .
Biology
In biological research, it is used to synthesize peptides for studying protein interactions, enzyme functions, and cellular processes .
Medicine
The compound is crucial in developing peptide-based drugs, including therapeutic peptides and peptide vaccines .
Industry
In the pharmaceutical industry, it is used to produce peptides for drug discovery and development .
Mechanism of Action
The mechanism of action of Fmoc-L-3-Aminomethylphe(Boc) involves:
Protection and Deprotection: The Fmoc and Boc groups protect the amino and side chain amine groups during synthesis.
Peptide Bond Formation: The free amino group reacts with activated carboxyl groups of other amino acids to form peptide bonds.
Comparison with Similar Compounds
Similar Compounds
Fmoc-L-Phenylalanine: Similar in structure but lacks the side chain amine protection.
Boc-L-Phenylalanine: Uses Boc protection but lacks the Fmoc group.
Uniqueness
Fmoc-L-3-Aminomethylphe(Boc) is unique due to its dual protection, allowing for selective deprotection and incorporation into complex peptide sequences without side reactions .
This compound’s versatility and efficiency make it a valuable tool in peptide synthesis and various scientific research applications.
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N2O6/c1-30(2,3)38-28(35)31-17-20-10-8-9-19(15-20)16-26(27(33)34)32-29(36)37-18-25-23-13-6-4-11-21(23)22-12-5-7-14-24(22)25/h4-15,25-26H,16-18H2,1-3H3,(H,31,35)(H,32,36)(H,33,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLXDODPHMWMJCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=CC(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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